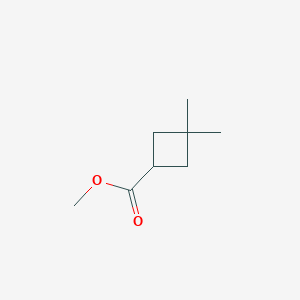
Methyl 3,3-dimethylcyclobutane-1-carboxylate
概要
説明
Methyl 3,3-dimethylcyclobutane-1-carboxylate is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is a derivative of cyclobutane, characterized by the presence of two methyl groups at the 3-position and a carboxylate ester group at the 1-position. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylcyclobutanone with methanol in the presence of an acid catalyst to form the ester . Another method includes the esterification of 3,3-dimethylcyclobutanecarboxylic acid with methanol under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Methyl 3,3-dimethylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,3-dimethylcyclobutanecarboxylic acid or 3,3-dimethylcyclobutanone.
Reduction: 3,3-dimethylcyclobutanemethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3,3-dimethylcyclobutane-1-carboxylate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive molecules.
作用機序
The mechanism by which methyl 3,3-dimethylcyclobutane-1-carboxylate exerts its effects depends on the specific chemical reactions it undergoes. In ester hydrolysis, for example, the compound is cleaved by esterases to produce the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
類似化合物との比較
Similar Compounds
Methyl cyclobutane-1-carboxylate: Lacks the two methyl groups at the 3-position, resulting in different reactivity and physical properties.
Ethyl 3,3-dimethylcyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
3,3-Dimethylcyclobutanecarboxylic acid: The free acid form, which has different chemical properties and applications compared to the ester.
Uniqueness
Methyl 3,3-dimethylcyclobutane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The presence of the two methyl groups at the 3-position enhances steric hindrance, influencing its chemical behavior and making it a valuable compound in synthetic chemistry .
特性
IUPAC Name |
methyl 3,3-dimethylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSELMPFKJRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















